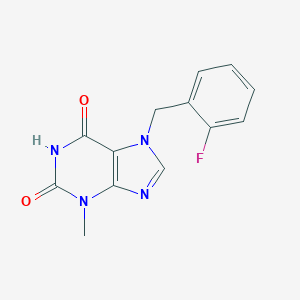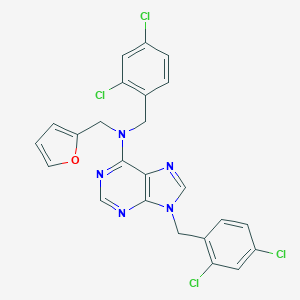![molecular formula C24H19BrN2O3 B295523 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295523.png)
4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, also known as BMBP, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in its potential applications as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects on cancer cells. These include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and disruption of the cell cycle. 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply nutrients to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione for lab experiments is its high potency. 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to be effective at very low concentrations, making it a useful tool for researchers studying cancer biology. However, one limitation of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One area of focus is the development of new formulations of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione that improve its solubility and bioavailability. Another potential direction is the study of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in combination with other anti-cancer agents, to determine whether it can enhance the efficacy of existing treatments. Additionally, further research is needed to fully understand the mechanism of action of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione and to identify potential biomarkers that can be used to predict patient response to treatment.
Métodos De Síntesis
The synthesis of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves a multi-step process that begins with the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methylbenzyl bromide to form 5-bromo-2-[(2-methylbenzyl)oxy]benzaldehyde. This intermediate is then reacted with 1-phenyl-3,5-pyrazolidinedione to produce the final product, 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione.
Aplicaciones Científicas De Investigación
4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in cancer therapy. Research has shown that 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has anti-cancer properties that make it a promising candidate for the development of new cancer treatments. In particular, 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
Fórmula molecular |
C24H19BrN2O3 |
|---|---|
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
(4E)-4-[[5-bromo-2-[(2-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H19BrN2O3/c1-16-7-5-6-8-17(16)15-30-22-12-11-19(25)13-18(22)14-21-23(28)26-27(24(21)29)20-9-3-2-4-10-20/h2-14H,15H2,1H3,(H,26,28)/b21-14+ |
Clave InChI |
METCZUXBFMJMPY-KGENOOAVSA-N |
SMILES isomérico |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 |
SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)


![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295464.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295465.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295466.png)